BenchChemオンラインストアへようこそ!

5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Physicochemical property Lead optimisation

Kinase screening programs require compounds with predictable ADME profiles to minimize off-target attrition. This N7-isopropylamine pyrazolo[1,5-a]pyrimidine (CAS 900898-53-5) delivers a balanced logD₇.₄ of 3.78 and tPSA of 30.3 Ų, meeting oral drug-like criteria for cellular HTS. • Compact N7-isopropyl H-bond donor differentiates hinge-binding modes from donor-incapable analogs. • ΔlogP -0.087 and ΔPSA -0.87 Ų vs. N-propyl congener enables systematic SAR at the N7 vector. • ≥95% purity, supplied as a screening compound for immediate kinase panel deployment.

Molecular Formula C20H26N4
Molecular Weight 322.456
CAS No. 900898-53-5
Cat. No. B2541212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS900898-53-5
Molecular FormulaC20H26N4
Molecular Weight322.456
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC(C)C
InChIInChI=1S/C20H26N4/c1-13(2)21-17-12-16(20(4,5)6)22-19-18(14(3)23-24(17)19)15-10-8-7-9-11-15/h7-13,21H,1-6H3
InChIKeyKJOCTQBYIZJGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes21 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-tert-Butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine – Compound Baseline


5-tert-Butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900898‑53‑5) is a fully synthetic small molecule belonging to the pyrazolo[1,5‑a]pyrimidine class. This scaffold is a privileged kinase‑hinge‑binding motif that places the N1 and N8 nitrogen atoms in position to interact with the kinase hinge region [1]. The compound features a 5‑tert‑butyl group, a 2‑methyl substituent, a 3‑phenyl ring and an N7‑isopropylamine side chain. It is supplied as a screening compound (typical purity ≥95 %) and is part of the ChemDiv discovery chemistry collection . Measured physicochemical parameters include a calculated logP of 4.93, logD₇.₄ of 3.78 and a topological polar surface area (tPSA) of 30.3 Ų .

Screening-grade purity for high-throughput kinase profiling
Pyrazolo[1,5-a]pyrimidine core engages kinase hinge region
Balanced lipophilicity and polar surface area for cellular permeability

5-tert-Butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine – Substitution Sensitivity


Within the pyrazolo[1,5‑a]pyrimidine family, even subtle changes to the N7 side chain drastically alter the lipophilic/electronic balance and, consequently, kinase selectivity and cellular permeability. The N7‑isopropyl substituent in this compound provides a sterically compact secondary amine that is electronically distinct from N7‑propyl, N7‑pyridin‑2‑ylmethyl or N7‑hydroxy analogs. As demonstrated by the quantitative evidence below, factors such as logP, logD₇.₄ and tPSA vary measurably across these close congeners, generating meaningful differences in solubility, membrane flux and potential off‑target binding that directly affect hit‑to‑lead decision making .

N7-Alkyl chain branching
Switching from N-propyl to isopropyl alters logD and tPSA, potentially shifting solubility and kinase selectivity profiles.
Hinge H-bond donor capability
The N7-amine provides a hydrogen-bond donor absent in the 7-hydroxy core, modifying the kinase hinge engagement mode.
Molecular size and Fsp³
Compared with the N-pyridinylmethyl analog, lower molecular weight and higher Fsp³ improve lead-likeness but may shift off-target binding patterns.

5-tert-Butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine – Quantitative Evidence Guide


Lipophilicity Tuning: N-Isopropyl vs N-Propyl

When the N7 substituent is changed from n‑propyl to isopropyl, the calculated logP decreases from 5.02 to 4.93 while logD₇.₄ increases from 3.72 to 3.78, indicating that branching imparts a subtle but potentially impactful shift in the ionisation/lipophilicity balance. Simultaneously, tPSA contracts from 31.2 Ų to 30.3 Ų .

N-Isopropyl vs N-Propyl
Head-to-head
ΔlogP –0.087, logD₇.₄ 3.78 vs 3.72, tPSA 30.3 vs 31.2 Ų
Shifts lipophilicity/ionisation balance
Calculated properties; verify experimentally
Lipophilicity Physicochemical property Lead optimisation

Hydrogen-Bond Donor Economy: N7-Isopropylamine vs 7-Hydroxy

Replacing the 7‑hydroxy group (present in the common core intermediate CAS 877798‑07‑7) with an N‑isopropylamine side chain reduces the hydrogen‑bond acceptor count from 3 to 2 while maintaining a single hydrogen‑bond donor. This subtle change alters the compound’s ability to engage the kinase hinge region, as the N7 nitrogen can now act as a hydrogen‑bond donor, a feature absent in the 7‑OH analog [1][2].

N7-Amine vs 7-OH
Class-level
HBD=1, HBA=2 vs HBD=1, HBA=3; introduces hinge H-bond donor
Alters kinase hinge engagement potential
Based on structural class inference
Hydrogen bonding Kinase hinge binding Drug-likeness

Molecular Weight and Fsp³: N-Isopropyl vs Pyridinylmethyl Analog

Compared with the N‑pyridin‑2‑ylmethyl analog (CID 1983011), the N‑isopropyl compound is 52 Da lighter (MW 322.5 vs 374.5 g mol⁻¹) and possesses a higher fraction of sp³‑hybridised carbons (Fsp³ ≈ 0.45 vs ≈ 0.32). These differences place it closer to lead‑like chemical space as defined by the AstraZeneca lead‑likeness criteria [1].

N-Isopropyl vs Pyridinylmethyl
Cross-study
MW 322.5 vs 374.5 g mol⁻¹, Fsp³ ≈0.45 vs ≈0.32
Improved lead-likeness parameters
Fsp³ difference may reduce promiscuity
Molecular weight Fraction sp³ Lead-likeness

Kinase Scaffold Privilege of Pyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5‑a]pyrimidine core has been validated as a potent kinase hinge‑binding scaffold. Compound 4k (BS‑194), a structurally related pyrazolo[1,5‑a]pyrimidine, inhibits CDK2, CDK1, CDK5, CDK7 and CDK9 with IC₅₀ values of 3, 30, 30, 250 and 90 nM, respectively [1]. While the specific kinase inhibition profile of the N‑isopropyl target compound has not been reported in peer‑reviewed literature, its core scaffold places it in a region of chemical space that is well‑established for kinase engagement.

Scaffold Kinase Privilege
Supporting evidence
Class validated via CDK inhibition (e.g., BS-194: CDK2 IC₅₀ 3 nM)
Rationale for kinase screening
Target compound not directly profiled
Kinase inhibition CDK Hinge binder

5-tert-Butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine – Application Scenarios


Kinase HTS Library Enrichment

With a pyrazolo[1,5‑a]pyrimidine core that mimics the kinase hinge‑binding motif, a tPSA of 30.3 Ų and a logD₇.₄ of 3.78, this compound is ideally suited for inclusion in kinase‑targeted screening decks. Its physicochemical profile meets the 95th‑percentile criteria for oral drug‑like space and provides a balanced solubility/permeability profile for cellular HTS assays [1].

SAR Hit Expansion Around N7-Alkyl Substituents

The measurable differences in logP, logD and PSA between the N‑isopropyl variant and the N‑propyl congener (ΔlogP –0.087, ΔPSA –0.87 Ų) demonstrate that the N7 position is a productive vector for modulating physicochemical properties without altering the core hinge‑binding scaffold. This compound serves as a key intermediate in systematic SAR explorations of N7‑alkyl chain branching .

Pyrazolo[1,5-a]pyrimidine Selectivity Control

Because the compound’s N7‑isopropylamine side chain provides a hydrogen‑bond donor that is absent in the 7‑hydroxy core intermediate, it can be used as a selectivity control in kinase panels to differentiate hinge‑binding modes (donor‑capable vs donor‑incapable) [1]. When co‑tested with the pyridin‑2‑ylmethyl analog (CID 1983011), it helps deconvolute the impact of molecular weight and Fsp³ on off‑target promiscuity [2].

Computational Docking and FEP Studies

The N‑isopropyl substituent provides a compact, branched alkyl chain that is computationally tractable for free‑energy perturbation calculations. Comparisons with the N‑propyl analog (Δ only one carbon branch) offer an ideal perturbation pair for validating in silico affinity predictions on kinase targets, due to the small but measurable changes in logD and PSA .

Application
Selection Property
Validation Focus
Kinase HTS Library Enrichment
Hinge-binding scaffold compatibility
Cellular permeability and solubility balance
SAR Expansion Around N7-Alkyl
N7 substituent tunability
LogP/logD modulation without core alteration
Kinase Selectivity Control
H-bond donor presence at N7
Differentiating hinge-binding modes
Computational Docking & FEP Studies
Compact branched alkyl chain
ΔlogD/PSA perturbation for FEP validation
Quote Request

Request a Quote for 5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.